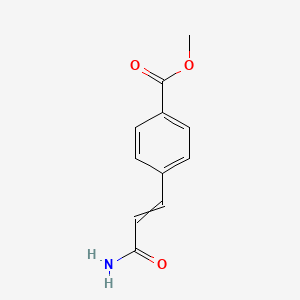![molecular formula C14H17NO4 B14244224 N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine CAS No. 327616-36-4](/img/structure/B14244224.png)
N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine is a compound that combines an oxolane ring with an L-phenylalanine moiety. The oxolane ring, a four-membered cyclic ether, is known for its stability and reactivity, making it a valuable component in medicinal chemistry . L-phenylalanine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The combination of these two components results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine typically involves the formation of the oxolane ring followed by its attachment to the L-phenylalanine moiety. One common method is the cyclization of a suitable precursor to form the oxolane ring, which is then coupled with L-phenylalanine through amide bond formation . The reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxolane ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylalanine moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxolane derivatives with different functional groups, while substitution reactions can introduce various substituents to the phenylalanine moiety .
Scientific Research Applications
N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The oxolane ring can interact with enzymes and receptors, potentially inhibiting or activating them. The phenylalanine moiety can be incorporated into proteins, affecting their structure and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-benzyl-1-[(2R)-oxolane-2-carbonyl]piperidine-4-carboxamide: This compound also contains an oxolane ring and has similar reactivity and stability.
Oxetane derivatives: These compounds share the oxolane ring structure and have similar chemical properties.
Uniqueness: N-[(2R)-Oxolane-2-carbonyl]-L-phenylalanine is unique due to the combination of the oxolane ring and the L-phenylalanine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
327616-36-4 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-oxolane-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)(H,17,18)/t11-,12+/m0/s1 |
InChI Key |
HQQZERKHHCYPPS-NWDGAFQWSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(OC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


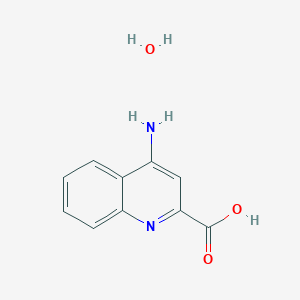
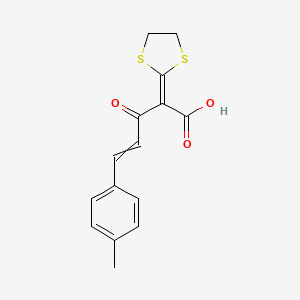

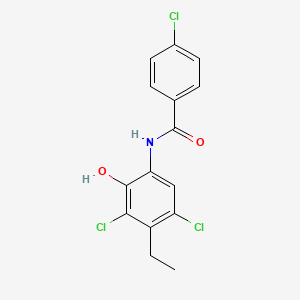
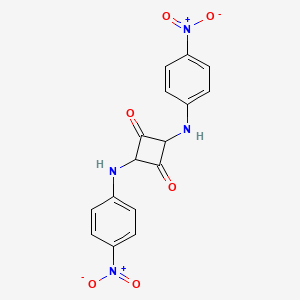
![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)

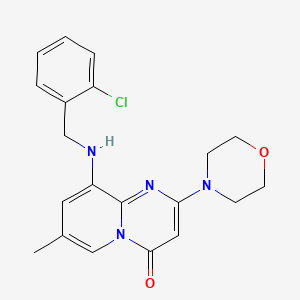
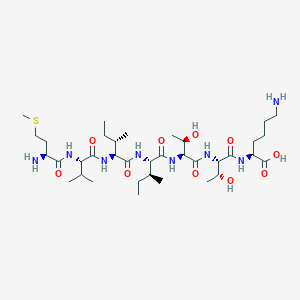
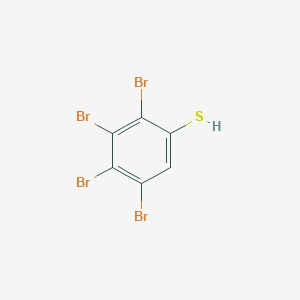
![Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-](/img/structure/B14244216.png)

